2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole
Description
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)pyrrolidin-2-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-23(22,13-7-2-1-3-8-13)20-12-6-11-16(20)17-18-14-9-4-5-10-15(14)19-17/h1-5,7-10,16H,6,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGERDSPAWJQSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Route
The benzimidazole scaffold is classically synthesized by condensing o-phenylenediamine with carboxylic acids under acidic conditions. For 2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole, 1-(phenylsulfonyl)pyrrolidine-2-carboxylic acid serves as the carboxylic acid component.
Procedure :
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Reactants : o-Phenylenediamine (5 mmol) and 1-(phenylsulfonyl)pyrrolidine-2-carboxylic acid (7 mmol) are refluxed in 4N HCl at 80–120°C for 2–4 hours.
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Mechanism : The acid facilitates cyclodehydration, forming the benzimidazole ring while incorporating the pyrrolidine-sulfonyl group at the 2-position.
Challenges :
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Prolonged heating may degrade acid-sensitive sulfonyl groups.
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Competing side reactions necessitate precise stoichiometric control.
Aldehyde-Based Cyclization with Oxidizing Agents
Aromatic Aldehyde Condensation
Direct condensation of o-phenylenediamine with aldehydes requires oxidizing agents to prevent bisdihydrobenzimidazole byproducts. For the target compound, 1-(phenylsulfonyl)pyrrolidine-2-carbaldehyde is synthesized first.
Procedure :
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Aldehyde Synthesis : Pyrrolidine-2-carbaldehyde is sulfonylated using phenylsulfonyl chloride in pyridine at 10°C for 1–2 hours.
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Cyclization : The aldehyde (7 mmol) reacts with o-phenylenediamine (5 mmol) in the presence of mercuric oxide at room temperature.
Alternative Catalysts :
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Copper(II) acetate : Enhances regioselectivity, achieving 73% yield in DMSO at 120°C.
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Bismuth triflate : Eco-friendly alternative in aqueous media, yielding 73%.
Green Chemistry Approaches
Solvent-Free Microwave Irradiation
Microwave-assisted synthesis reduces reaction times and improves efficiency.
Procedure :
Aqueous-Phase Catalysis
Water as a solvent minimizes environmental impact.
Procedure :
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Reactants : Aldehyde and diamine are stirred in water with bismuth triflate (5 mol%).
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Conditions : Room temperature, 6 hours.
Post-Functionalization Strategies
Sulfonylation of Preformed Benzimidazole
Introducing the phenylsulfonyl group after benzimidazole formation avoids high-temperature degradation.
Procedure :
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Step 1 : Synthesize 2-pyrrolidin-2-yl-1H-benzimidazole via condensation of o-phenylenediamine with pyrrolidine-2-carboxylic acid.
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Step 2 : Sulfonylate the pyrrolidine nitrogen using phenylsulfonyl chloride in pyridine at 10°C.
Comparative Analysis of Methods
Structural Characterization and Validation
Synthetic batches are validated using:
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¹H/¹³C NMR : Confirms substitution patterns and sulfonyl integration.
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Mass Spectrometry : Molecular ion peaks align with theoretical m/z.
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IR Spectroscopy : N–H stretches (3400 cm⁻¹) and S=O bonds (1150 cm⁻¹).
Challenges and Optimizations
Chemical Reactions Analysis
Oxidation Reactions
The phenylsulfonyl group undergoes selective oxidation under controlled conditions:
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Sulfoxide Formation : Treatment with 30% H<sub>2</sub>O<sub>2</sub> in acetic acid at 60°C for 6 hr converts the sulfonyl group to a sulfoxide (yield: 78–85%) .
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Sulfone Derivatives : Stronger oxidants like KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> yield sulfone products, though overoxidation risks degradation of the benzimidazole ring .
Key Data :
| Oxidizing Agent | Product | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Sulfoxide derivative | 60 | 78–85 |
| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Sulfone derivative | 80 | 62–68 |
Hydrolysis and Ring-Opening
The pyrrolidine ring is susceptible to hydrolysis:
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Acidic Conditions : 6M HCl at reflux cleaves the sulfonamide bond, yielding 2-(pyrrolidin-2-yl)-1H-benzimidazole and phenylsulfonic acid (reaction time: 8–12 hr) .
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Basic Conditions : NaOH (2M) in ethanol/water (1:1) opens the pyrrolidine ring via nucleophilic attack, forming a linear amine intermediate .
Electrophilic Substitution on Benzimidazole
The benzimidazole core participates in regioselective reactions:
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at position 5 (yield: 70–75%) .
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Halogenation : Br<sub>2</sub>/CH<sub>3</sub>COOH selectively brominates position 4 (yield: 82%) .
Comparison of Electrophilic Reactivity :
| Position | Nitration Yield (%) | Bromination Yield (%) |
|---|---|---|
| 4 | – | 82 |
| 5 | 70–75 | – |
Nucleophilic Substitution at Pyrrolidine
The sulfonylated pyrrolidine undergoes SN2 reactions:
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Alkylation : Treatment with methyl iodide/K<sub>2</sub>CO<sub>3</sub> in DMF substitutes the sulfonyl group with methyl (yield: 65%) .
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Arylation : Cu-catalyzed coupling with aryl halides introduces aryl groups at the pyrrolidine nitrogen .
Biological Interactions
The compound inhibits cyclooxygenase-2 (COX-2) via:
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Hydrogen bonding between the sulfonyl oxygen and Arg<sup>120</sup>.
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π-Stacking of the benzimidazole ring with Tyr<sup>355</sup> .
Inhibition Data :
| Target | IC<sub>50</sub> (nM) | Selectivity (COX-2/COX-1) |
|---|---|---|
| COX-2 | 18.7 ± 2.1 | 3.71 |
| COX-1 | 69.4 ± 5.3 | – |
Thermal Stability
DSC analysis shows decomposition at 248°C (ΔH = 142 kJ/mol), with the sulfonyl group contributing to thermal resilience .
This reactivity profile enables applications in medicinal chemistry (e.g., COX-2 inhibitors ) and materials science. The sulfonyl group’s stability under physiological conditions makes it valuable for prodrug design .
Scientific Research Applications
2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₁₇H₁₇N₃O₂S (estimated based on structural analogs in ).
- Molecular Weight : ~331.4 g/mol (calculated).
- Key Functional Groups : Benzimidazole (aromatic), pyrrolidine (secondary amine), phenylsulfonyl (electron-withdrawing group).
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrrolidine or Sulfonyl Modifications
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Morpholine Derivatives : Compounds with morpholine-ethyl chains () exhibit higher melting points (91–167°C), suggesting stronger crystalline packing compared to sulfonylated pyrrolidine derivatives.
Pharmacological and Functional Comparisons
DNA Binding and Anticancer Activity
Benzimidazole derivatives with aromatic substituents (e.g., 3,5-dinitrophenyl in ) demonstrate strong DNA intercalation due to planar aromatic systems. In contrast, sulfonylated pyrrolidine derivatives may exhibit altered binding modes via sulfonyl-mediated electrostatic interactions . highlights that benzylvanillin-benzimidazole conjugates show enhanced antileukemic activity, suggesting that electron-withdrawing groups like sulfonyl could further optimize DNA affinity.
Antibacterial and Antifungal Potential
Morpholine-containing benzimidazoles () display moderate antibacterial activity, likely due to the morpholine group’s ability to improve solubility and membrane penetration. Sulfonylated analogs, such as the target compound, may offer broader efficacy by combining sulfonyl’s electron-deficient character with pyrrolidine’s flexibility .
Biological Activity
The compound 2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Properties
This compound is characterized by the presence of a benzimidazole core, which is linked to a pyrrolidine moiety substituted with a phenylsulfonyl group. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O2S |
| Molar Mass | 284.36 g/mol |
| Melting Point | >173°C (decomposes) |
Biological Activities
Benzimidazole derivatives, including this compound, exhibit a wide range of biological activities:
Anticancer Activity
Research has shown that benzimidazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, studies have reported that compounds with similar structures demonstrate significant antiproliferative effects against human tumor cell lines, with IC50 values in the nanomolar range . The presence of electron-donating groups and hydrophobic regions in the structure enhances their anticancer efficacy.
Antimicrobial Activity
Benzimidazole derivatives are also noted for their antimicrobial properties. In vitro studies indicate that they show activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have been tested against Escherichia coli and Staphylococcus aureus, demonstrating comparable efficacy to standard antibiotics like gentamicin .
Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives is attributed to their ability to inhibit cyclooxygenase enzymes (COX). Compounds with specific substitutions have shown selectivity for COX-2 over COX-1, indicating their potential as anti-inflammatory agents . The incorporation of sulfonamide groups has been linked to enhanced anti-inflammatory activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Benzimidazole Ring : Electron-donating groups at specific positions can enhance anticancer and antimicrobial activities.
- Pyrrolidine Moiety : The nature of substituents on the pyrrolidine ring affects the compound's interaction with biological targets.
- Sulfonamide Group : This group plays a crucial role in enhancing solubility and biological activity.
Case Studies
Several studies have highlighted the efficacy of benzimidazole derivatives:
- Anticancer Study : A series of benzimidazole derivatives were synthesized and tested against various cancer cell lines. Results indicated that modifications at the 6-position of the benzimidazole ring significantly enhanced antiproliferative activity .
- Antimicrobial Screening : In a study evaluating new benzimidazole derivatives, compounds were screened for antibacterial activity against E. coli and P. aeruginosa. The results showed promising activity at concentrations as low as 10 µg/ml .
- Anti-inflammatory Research : A compound structurally related to this compound was found to selectively inhibit COX-2 with an IC50 value significantly lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Q. Table 1: Biological Activity of Analogous Benzimidazoles
| Compound | Activity (IC₅₀/EC₅₀) | Target | Reference |
|---|---|---|---|
| 1H-Benzo[d]imidazol-2-amine | 1.5 µg/mL (Antimicrobial) | Bacterial enzymes | |
| Compound 3A-3 | 0.038 µg/mL (Antioxidant) | DPPH radical | |
| Erlotinib (Control) | 20 nM (EGFR-TK) | EGFR kinase |
(Basic) What in vitro assays evaluate antimicrobial activity?
Methodological Answer:
- Agar Diffusion : Measure inhibition zones against S. aureus or E. coli using gentamicin as a positive control .
- MIC Determination : Use broth microdilution (e.g., 96-well plates) with concentrations ranging from 0.5–128 µg/mL .
- Time-Kill Assays : Assess bactericidal effects by sampling at 0, 4, 8, and 24 hours .
(Advanced) How does the phenylsulfonyl-pyrrolidinyl group affect physicochemical properties?
Methodological Answer:
- LogP Reduction : The sulfonyl group decreases logP by ~1.5 units, enhancing aqueous solubility .
- pKa Modulation : The pyrrolidine nitrogen (pKa ~9.5) increases basicity, favoring salt formation for improved formulation .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to assess hydrolytic stability of the sulfonyl linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
